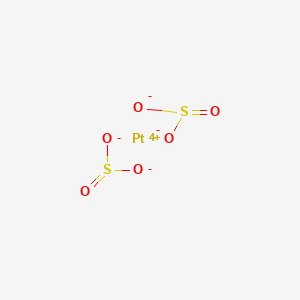

Platinum(IV) sulfite

Description

Properties

IUPAC Name |

platinum(4+);disulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O3S.Pt/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLXHZIANDDPMQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[Pt+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PtS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976983 | |

| Record name | Platinum(4+) disulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61420-92-6 | |

| Record name | Platinum(4+) disulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Platinum Iv Sulfito Complexes

Precursor Synthesis and Reactant Selection

The successful synthesis of platinum(IV) sulfito complexes hinges on the appropriate choice and preparation of both the platinum-containing starting material and the sulfite (B76179) source.

Generation of Platinum(IV) Starting Materials

Platinum(IV) complexes, generally characterized by an octahedral geometry, are often prepared by the oxidation of platinum(II) precursors. nih.govnih.gov Platinum(II) complexes, typically square planar, can be oxidized to their platinum(IV) analogues, introducing two additional ligands in the axial positions. nih.gov A common starting material for preparing platinum complexes is K₂PtCl₄, a water-soluble salt that can be obtained from platinum metal in two steps. nih.gov

Oxidation reactions are a primary method for generating platinum(IV) starting materials. For instance, the oxidation of cis-[Pt(NH₃)₂Cl₂] (cisplatin) in dilute ethanolic hydrogen peroxide can yield platinum(IV) complexes with hydroxo and ethoxo axial ligands. stanford.edu Similarly, H₂O₂ oxidation of Pt(II) complexes is a standard method to generate a platinum(IV) scaffold with two hydroxides in the axial positions, which are then available for substitution. nih.govnih.gov Another oxidant used is PhICl₂, which can react with Pt(II) complexes like [Pt(OXA)(DACHEX)] to form the corresponding Pt(IV) complex with chloride axial ligands. nih.gov

Preparation of Sulfite Sources and Their Reactivity

Sulfite sources for the synthesis of platinum(IV) sulfito complexes are typically alkali metal sulfites, such as sodium sulfite (Na₂SO₃). These salts provide the necessary sulfite anion (SO₃²⁻) for coordination to the platinum center.

The sulfite ligand can coordinate to metal centers in various ways, including through the sulfur atom (S-bonded) or through one or more oxygen atoms (O-bonded). The coordination mode can influence the properties and reactivity of the resulting complex. In some cases, sulfite can also act as a bridging ligand between metal centers. researchgate.net

The reactivity of sulfite in complex formation is influenced by factors such as pH, temperature, and the nature of the metal center and other ligands present. Sulfite is known to undergo oxidation, particularly in the presence of air or oxidizing agents, which is a consideration during synthesis and handling.

Direct Synthesis Routes

Direct synthesis routes involve reactions where the sulfite ligand is directly incorporated into the coordination sphere of a platinum(IV) center.

Ligand Substitution Reactions at Platinum(IV) Centers

Platinum(IV) complexes are generally considered kinetically inert towards ligand substitution reactions compared to their platinum(II) analogues due to their saturated coordination sphere. nih.govnih.govresearchgate.net However, ligand substitution can still occur under appropriate conditions.

In the context of sulfito complexes, ligand substitution can involve the replacement of existing ligands on a platinum(IV) precursor by sulfite ions. For example, platinum(IV) sulfite can be synthesized through the reaction of platinum(IV) chloride with sodium sulfite in an aqueous solution. This reaction occurs under mild conditions, leading to the formation of the compound. The sulfite ions substitute chloride ligands in the platinum(IV) coordination sphere.

While Pt(IV) complexes are generally inert, the lability of ligands can be influenced by the nature of other ligands present. For instance, axial ligands in Pt(IV) complexes can be more susceptible to substitution or reduction. nih.gov

Oxidative Addition Approaches to Platinum(IV) Sulfito Species

Oxidative addition is a fundamental reaction in organometallic chemistry where a molecule adds to a metal center, increasing the metal's oxidation state and coordination number. umb.edu While oxidative addition is more commonly associated with low-oxidation-state metals, leading to an increase in oxidation state by two units, the concept can be relevant in generating platinum(IV) species. umb.edu

In the context of sulfito complexes, an oxidative addition approach would conceptually involve the addition of a species containing a sulfur-oxygen bond (like SO₂) or a sulfite precursor to a platinum(II) center, resulting in a platinum(IV) sulfito complex. However, direct oxidative addition of SO₂ to form a stable terminal sulfito complex is less common than other oxidative addition reactions. Insertion reactions of SO₂ into M-R or M-X bonds are more frequently observed, leading to sulfinato or sulfito complexes, respectively, often at lower oxidation states. um.es

Research into oxidative addition at platinum centers has explored various substrates, including C-H, Si-H, and even C-C bonds, often involving platinum(0) or platinum(II) precursors. umb.edu The resulting complexes are typically platinum(II) or platinum(IV). While the provided search results mention oxidative addition in the context of platinum complexes generally umb.eduunc.edulibretexts.org, specific examples directly showing the formation of platinum(IV) sulfito complexes via oxidative addition of a sulfite source to a platinum precursor are not prominently detailed. However, the principle of oxidative addition leading to Pt(IV) is established. umb.edu

Indirect Synthetic Pathways

Indirect synthetic pathways to platinum(IV) sulfito complexes may involve the formation of the sulfito ligand through reactions on a pre-formed platinum complex or the modification of a complex containing a related sulfur-based ligand.

One potential indirect route could involve the oxidation of a platinum(II) sulfito complex to its platinum(IV) analogue. If stable platinum(II) sulfito complexes can be synthesized, their subsequent oxidation could yield platinum(IV) sulfito species. The search results mention the reduction of this compound to platinum(II) sulfite , suggesting the potential for the reverse reaction (oxidation of Pt(II) to Pt(IV)) to be a viable synthetic strategy, although specific details for sulfito complexes are limited in the provided snippets.

Another indirect approach might involve the reaction of a platinum(IV) complex with a sulfur-containing ligand that is subsequently converted to a sulfite ligand within the coordination sphere. While the search results discuss reactions of platinum complexes with various sulfur-donor ligands like sulfides and thioglycosides researchgate.netacs.orgfigshare.comresearchgate.netresearchgate.net, a clear pathway demonstrating the in situ formation of a sulfito ligand on a platinum(IV) center from such precursors is not explicitly described.

The formation of sulfite-bridged binuclear complexes of platinum(II) has been reported, where sulfite ligands bridge two platinum centers. researchgate.net While this involves platinum(II), it illustrates the potential for complex structures involving sulfite and platinum, which might, in some cases, be precursors to or involved in the synthesis of mononuclear platinum(IV) sulfito complexes through further reaction or oxidation.

Oxidation of Platinum(II) Sulfito Precursors

A common strategy for synthesizing platinum(IV) complexes, including those with sulfito ligands, is the oxidation of corresponding platinum(II) precursors. Platinum(II) complexes, typically having a square planar geometry, can undergo a two-electron oxidation to form octahedral platinum(IV) complexes. This process often involves the oxidative addition of an oxidizing agent across the platinum(II) center.

For platinum(II) sulfito complexes, this oxidation can lead to the formation of platinum(IV) species with sulfito ligands in the coordination sphere. The nature of the resulting platinum(IV) complex depends on the starting platinum(II) complex and the oxidizing agent used.

Research indicates that the oxidation of platinum(II) complexes with oxidizing agents such as hydrogen peroxide or chlorine can yield trans oxidative addition products. nih.gov In these reactions, the equatorial ligands of the platinum(II) precursor are generally retained, preserving the stereochemistry of the starting material. nih.gov While much of the literature on the oxidation of platinum(II) focuses on precursors with ligands like amines or chlorides for applications such as anticancer agents, the principle of oxidative addition is applicable to platinum(II) sulfito complexes as well. nih.govmdpi.com

For example, the oxidation of platinum(II) complexes with hydrogen peroxide has been reported to produce trans dihydroxidoplatinum(IV) complexes. mdpi.com A similar oxidative pathway could, in principle, be applied to platinum(II) sulfito complexes to introduce axial ligands and achieve the platinum(IV) oxidation state. The specific outcome would depend on the reaction conditions and the other ligands present on the platinum center.

Studies on the oxidation of platinum(II) complexes with N-bromosuccinimide (NBS) in the presence of succinic anhydride (B1165640) have also been shown to yield asymmetrical platinum(IV) complexes with different axial ligands. rsc.org This highlights the possibility of introducing various functional groups in the axial positions during the oxidation process, which could be relevant for synthesizing diverse platinum(IV) sulfito complexes.

Solution-Phase Formation and Stabilization Strategies

The formation and stabilization of platinum(IV) sulfito complexes in solution are crucial for their synthesis and subsequent study. The stability of these complexes in solution can be influenced by factors such as pH, temperature, the presence of other ligands, and the solvent system.

Sulfite ligands can coordinate to metal centers in various modes, including monodentate (through sulfur or oxygen) or bidentate. The coordination mode can impact the stability and reactivity of the resulting complex. In aqueous solutions, the sulfite ion (SO₃²⁻) exists in equilibrium with bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃), depending on the pH. This pH dependence can affect the availability and coordination behavior of the sulfito ligand during complex formation.

Research into the formation of metal-sulfito complexes in aqueous solutions has shown that factors like the metal ion concentration and the sulfite concentration play a significant role in the species formed. For instance, studies on the iron(III)-sulfite ion reaction in aqueous solution have demonstrated the formation of different sulfito complexes depending on the metal-to-ligand ratio. acs.org While this pertains to iron, similar principles regarding ligand concentration and complex stoichiometry are likely applicable to platinum(IV) sulfito systems.

The stability of platinum(IV) complexes in solution can also be influenced by their susceptibility to reduction back to platinum(II) species. rsc.org Strategies to enhance the stability of platinum(IV) sulfito complexes in solution would need to consider potential reductive pathways and employ conditions that minimize such transformations.

Control of Stereochemistry and Isomerism in Synthesis

Controlling stereochemistry and isomerism is a significant aspect of synthesizing coordination complexes, including those of platinum(IV) with sulfito ligands. Platinum(IV) complexes typically adopt an octahedral geometry, which allows for various isomeric arrangements depending on the nature and arrangement of the ligands.

For a platinum(IV) complex with sulfito ligands and other co-ligands, different geometric isomers (e.g., cis/trans, facial/meridional) and potentially optical isomers (enantiomers or diastereomers) can exist if chiral ligands are present or if the arrangement of ligands creates a chiral center.

The synthetic route employed can significantly influence the stereochemical outcome. As mentioned earlier, the oxidation of square planar platinum(II) precursors often leads to the retention of the equatorial ligand stereochemistry in the resulting octahedral platinum(IV) complex. nih.gov This principle can be utilized to control the arrangement of sulfito ligands and other co-ligands in the equatorial plane of the platinum(IV) complex if the starting platinum(II) complex has a defined stereochemistry.

Introducing ligands in the axial positions during the oxidation step also presents opportunities for stereochemical control. The nature of the oxidizing agent and the reaction conditions can influence which ligands are added axially and their relative orientation.

For platinum(IV) sulfito complexes, if other chiral ligands are present, controlling the stereochemistry would involve controlling the relative orientation of the sulfito ligands and the chiral co-ligands around the platinum center. This could potentially be achieved by using stereochemically defined platinum(II) precursors or by employing synthetic strategies that favor the formation of specific isomers.

The study of stereochemistry and isomerism in platinum complexes is an active area of research, particularly in the context of developing new compounds with specific properties. numberanalytics.comsolubilityofthings.comuou.ac.innih.gov Understanding the factors that govern the formation and interconversion of isomers is crucial for the rational design and synthesis of platinum(IV) sulfito complexes with desired structures and properties.

Structural Elucidation and Advanced Characterization of Platinum Iv Sulfito Complexes

Vibrational Spectroscopic Techniques for Ligand Identification and Bonding Analysis

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, is invaluable for identifying the presence and coordination mode of sulfite (B76179) ligands in platinum(IV) complexes. The sulfite anion can coordinate to a metal center through the sulfur atom (S-bonded), an oxygen atom (O-bonded), or bridge between multiple metal centers through sulfur and oxygen atoms. These different bonding modes result in distinct vibrational frequencies for the S-O bonds and metal-ligand stretches.

Infrared (IR) Spectroscopy for Sulfite Vibrations (ν(SO))

Infrared spectroscopy is a powerful tool for probing the internal vibrations of the sulfite ligand. The free sulfite ion (SO₃²⁻) exhibits characteristic vibrational modes. When coordinated to a metal center, the symmetry of the sulfite ligand is often lowered, and the S-O stretching frequencies (ν(SO)) shift depending on the coordination mode. For S-bonded sulfite, the ν(SO) bands typically appear at lower frequencies compared to O-bonded sulfite due to the increased electron density on the sulfur atom being donated to the metal. IR spectroscopy can also provide information about other ligands present in the coordination sphere, such as O-H stretching vibrations from hydroxo or aqua ligands .

Raman Spectroscopy for Metal-Ligand Modes

Raman spectroscopy complements IR spectroscopy by providing information about vibrations that are Raman active, particularly metal-ligand stretching modes (ν(Pt-S), ν(Pt-O)). These low-frequency vibrations are often difficult to observe in IR spectra. Raman spectroscopy can help confirm the nature of the bond between platinum(IV) and the sulfite ligand (Pt-S vs. Pt-O). Studies on related transition metal sulfito complexes have shown that Raman spectroscopy is sensitive to the metal-ligand vibrations and can distinguish between different coordination modes researchgate.net. For instance, the valence vibrations of M-N₂ groups trans to sulfur have been observed to be clearly lowered in frequency in the Raman spectrum researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using isotopes relevant to the complex, provides detailed information about the electronic environment around the nuclei, offering insights into the coordination geometry, the nature of the ligands, and their relative orientations.

Platinum-195 (¹⁹⁵Pt) NMR for Coordination Environment

¹⁹⁵Pt NMR is a highly sensitive technique for characterizing platinum complexes due to the favorable nuclear properties of the ¹⁹⁵Pt isotope (spin I=1/2, 33.8% natural abundance) huji.ac.ilwikipedia.org. The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to its oxidation state, coordination number, and the nature of the coordinated ligands huji.ac.ilwikipedia.org. Platinum(IV) complexes typically exhibit ¹⁹⁵Pt NMR signals over a wide chemical shift range, distinct from those of Pt(II) complexes huji.ac.ilwikipedia.orgresearchgate.net. The specific chemical shift value provides a fingerprint for the coordination environment around the platinum(IV) center in sulfito complexes nih.gov. For example, ¹⁹⁵Pt chemical shifts for cisplatin-based platinum(IV) complexes have been observed around 1020 ppm, while other platinum(IV) complexes show shifts in different ranges depending on the ligands nih.gov. The linewidth of the ¹⁹⁵Pt signal can also provide information about the symmetry and dynamics of the complex in solution huji.ac.il.

Proton (¹H) and Carbon-13 (¹³C) NMR for Ancillary Ligands

When platinum(IV) sulfito complexes contain ancillary ligands with hydrogen or carbon atoms (e.g., amines, organic ligands), ¹H and ¹³C NMR spectroscopy are used to characterize these ligands and their interaction with the platinum center. Chemical shifts, splitting patterns, and coupling constants (e.g., ¹Jₚₜ-C, ²Jₚₜ-H) provide information about the electronic environment of these nuclei and their proximity to the platinum atom wikipedia.orgmdpi.commdpi.comrsc.org. The observation of coupling between ¹⁹⁵Pt and nuclei on the ancillary ligands confirms their coordination to the platinum center and can provide stereochemical information wikipedia.org. For instance, coupling of ¹⁹⁵Pt to ¹H and ¹³C has been reported through one up to four bonds and is commonly studied to provide additional structural information wikipedia.org.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structures

For platinum(IV) sulfito complexes, SCXRD can provide definitive information about how the sulfite ligands coordinate to the platinum center, the oxidation state of platinum based on its coordination environment and bond lengths, and the presence of any counterions or solvent molecules within the crystal structure. Studies on platinum complexes, including some Pt(IV) species, have successfully utilized SCXRD to establish their coordination geometry, such as octahedral arrangements for Pt(IV) with various ligands, and to analyze intermolecular interactions like hydrogen bonds and van der Waals forces that influence crystal packing. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net

While specific SCXRD data for simple "Platinum(IV) sulfite" might be limited in the search results, studies on related platinum(IV) complexes with sulfido or other sulfur-containing ligands demonstrate the applicability of this technique. For instance, SCXRD has been used to characterize dinuclear platinum complexes with bridging sulfito ligands, revealing details about the bridging modes and the resulting metal-sulfur and metal-oxygen bond parameters. researchgate.net This highlights the capability of SCXRD to resolve complex structures involving sulfite ligands.

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify the crystalline phases present in a bulk solid sample. Unlike SCXRD, which requires a single crystal, PXRD is performed on a powdered sample, where a multitude of small crystallites are oriented randomly. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present, based on the positions and intensities of the diffraction peaks. ub.edu

PXRD is invaluable for confirming the phase purity of synthesized platinum(IV) sulfito complexes and identifying the presence of any crystalline impurities. By comparing the experimental PXRD pattern to crystallographic databases, or to patterns calculated from known single-crystal structures, the bulk composition of the sample can be verified. This technique is particularly useful when single crystals are difficult to obtain or when characterizing the bulk product of a synthesis. PXRD is a standard method for the characterization of solid materials, including metal catalysts, providing information about long-range crystal structure and crystallite size. ub.eduunm.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local atomic environment of an absorbing atom in a material. lu.semdpi.com It is particularly useful for studying the chemical state and coordination of metals in various environments, including complexes and catalysts. unm.eduscielo.br The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

The X-ray Absorption Near Edge Structure (XANES) region, located at the immediate onset of the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comxrayabsorption.org Changes in the oxidation state of a metal like platinum lead to shifts in the edge position, generally to higher energy with increasing oxidation state (chemical shift). xrayabsorption.org The intensity and shape of features in the XANES region, particularly the "white line" which corresponds to transitions to unoccupied electronic states, can provide quantitative information about the oxidation state. xrayabsorption.orgrsc.orgresearchgate.net

For platinum complexes, the Pt L-edge XANES spectra are commonly used to determine the platinum oxidation state. Studies have shown a clear difference in the white line height between Pt(II) and Pt(IV) complexes, allowing for the quantitative determination of the proportion of each oxidation state in a mixture. rsc.orgnih.govcapes.gov.br This is particularly relevant for platinum(IV) complexes, which are often designed as prodrugs that are reduced to the active platinum(II) species in biological environments. rsc.orgnih.gov XANES can thus be used to monitor the reduction of Pt(IV) complexes. rsc.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

The Extended X-ray Absorption Fine Structure (EXAFS) region extends several hundred electron volts above the absorption edge. It arises from the scattering of the emitted photoelectron by the atoms surrounding the absorbing atom. Analysis of the oscillations in the EXAFS spectrum provides detailed information about the local coordination environment, including the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. mdpi.comrrcat.gov.in

EXAFS is complementary to XANES and is crucial for determining the ligands bound to the platinum center in platinum(IV) sulfito complexes, the Pt-ligand bond lengths, and the number of each type of ligand. mdpi.com This information helps to confirm the proposed molecular structure and understand the bonding interactions. EXAFS analysis can provide insights into the evolution of the local coordination of platinum as a function of environmental conditions. researchgate.net While specific EXAFS data for platinum(IV) sulfito complexes were not extensively detailed in the search results, the technique's application to platinum complexes with sulfur-containing ligands and its ability to probe the local environment are well-established. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the topmost layers of a material. bris.ac.uk By measuring the kinetic energy of photoelectrons emitted upon irradiation with X-rays, the binding energies of core electrons can be determined, which are characteristic of each element and sensitive to its chemical environment. bris.ac.uk

For platinum(IV) sulfito complexes, XPS can be used to confirm the presence of platinum, sulfur, oxygen, and any other elements in the complex on the surface of the sample. The binding energies of the core level peaks (e.g., Pt 4f, S 2p, O 1s) provide information about the oxidation states of these elements and the nature of the chemical bonds. researchgate.netresearchgate.net For example, the Pt 4f spectrum can indicate the oxidation state of platinum, and shifts in the S 2p and O 1s peaks can provide insights into the coordination mode of the sulfite ligand (e.g., S-bound or O-bound). researchgate.netmdpi.comresearchgate.net XPS has been successfully applied to study the surface species formed upon interaction of platinum(IV) chloride complexes with sulfide (B99878) minerals, identifying different oxidation states of platinum and the formation of Pt-sulfide species. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. Different ionization techniques can be employed depending on the nature of the complex.

For platinum(IV) sulfito complexes, mass spectrometry can confirm the molecular mass of the intact complex, providing evidence for its successful synthesis. Analysis of the fragmentation pattern can offer insights into the stability of the complex and the connectivity of the ligands to the platinum center. High-resolution mass spectrometry can provide accurate mass measurements, which are crucial for determining the elemental composition of the complex. rsc.orgnih.gov Mass spectrometry, including electrospray ionization (ESI-MS), has been used in the characterization of various platinum complexes, revealing distinctive isotope patterns due to the natural isotopic abundance of platinum. rsc.orgresearchgate.net This isotopic signature is a valuable tool for confirming the presence of platinum in the detected ions.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity

Elemental analysis and Thermogravimetric Analysis (TGA) are crucial techniques employed in the characterization of platinum(IV) sulfito complexes to confirm their elemental composition and assess their thermal stability and compositional purity. These methods provide quantitative data that can be compared to theoretical values calculated from the proposed chemical structure, thereby validating the synthesis and purity of the synthesized compounds.

Elemental analysis typically involves determining the weight percentage of key elements present in the complex, such as carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and the metal (platinum). ajol.infochemmethod.com By comparing the experimentally determined percentages with the theoretically calculated values based on the assumed molecular formula, researchers can confirm the stoichiometry of the complex and assess its purity. For instance, elemental analyses for C, H, N, and S have been utilized to characterize platinum(IV) complexes with organic ligands, confirming their assigned compositions. mdpi.comajol.infochemmethod.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is invaluable for understanding the thermal decomposition pathways of platinum(IV) sulfito complexes and quantifying the mass loss associated with the release of volatile components, such as water or sulfur dioxide. TGA can assess the thermal stability of complexes, with decomposition often observed at elevated temperatures. mdpi.comchemmethod.com For this compound, TGA has been reported to show mass loss corresponding to the release of SO₂ at temperatures above 200°C. In studies of platinum catalysts used for SO₂ abatement, TGA has indicated weight loss attributed to the decomposition of sulfite/sulfate species in the temperature range of 500-950°C. scielo.org.ar This thermal behavior provides insights into the nature and stability of the sulfito ligands within the platinum(IV) coordination sphere.

While specific, detailed elemental analysis percentage data (calculated vs. found) and comprehensive TGA thermograms for a simple this compound (such as with the formula O₆PtS₂) were not extensively detailed in the provided search results, the application of these techniques to platinum(IV) complexes, including those with sulfito ligands or related sulfur-containing species, is well-established for confirming composition and evaluating thermal decomposition.

Representative Data Tables (Conceptual)

Due to the lack of specific quantitative data for a simple this compound in the provided search results, the following tables illustrate the type of data that would be presented from elemental analysis and TGA for a well-characterized complex.

Table 1: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Pt | [Value] | [Value] |

| S | [Value] | [Value] |

| O | [Value] | [Value] |

| H | [Value] | [Value] |

| [Other] | [Value] | [Value] |

Table 2: Thermogravimetric Analysis Data

| Temperature Range (°C) | Observed Mass Loss (%) | Assigned Process (e.g., Loss of H₂O, SO₂) |

| [Range] | [Value] | [Description] |

| [Range] | [Value] | [Description] |

| > [Temperature] | [Value] | [Description of final residue] |

These analyses, when performed on a pure sample of a platinum(IV) sulfito complex, provide essential data for confirming its chemical identity and assessing its thermal behavior, contributing significantly to its structural elucidation and advanced characterization.

Electronic Structure and Bonding Theory of Platinum Iv Sulfito Complexes

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a widely used computational method for studying the electronic structure and properties of transition metal complexes. rsc.orgmdpi.com It has been successfully applied to predict structural and spectroscopic parameters. rsc.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important for understanding the reactivity and electronic transitions in a complex. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the complex's stability and electronic properties. frontiersin.org DFT calculations can provide the energies and spatial distributions of these orbitals. Analysis of FMOs in platinum(IV) complexes, though not specifically for a simple sulfito complex in the provided results, has been used to understand their electronic structure and properties, such as reducibility in the context of anticancer agents. frontiersin.org The interaction between metal d-orbitals and ligand orbitals contributes to the nature of the FMOs.

Ab Initio and Semi-Empirical Methods

Ab initio methods, based on first principles of quantum mechanics without empirical parameters, and semi-empirical methods, which use empirical data to simplify calculations, can also be applied to study the electronic structure of platinum(IV) sulfito complexes. While less information on semi-empirical methods for these specific complexes is available in the search results, ab initio calculations have been performed on related species like the sulfite (B76179) ion (SO₃²⁻) itself to determine structures, energies, and vibrational spectra. acs.org These methods can provide a more rigorous theoretical treatment of the electronic structure and bonding compared to some DFT approaches, although they can be computationally more demanding.

Natural Bond Orbital (NBO) Analysis for Interatomic Interactions

Natural Bond Orbital (NBO) analysis is a method used to understand the bonding within a molecule in terms of localized Lewis-like orbitals. It can provide information about bond strengths, hybridization, and donor-acceptor interactions between atoms. NBO analysis can be used to analyze the nature of the metal-ligand bonds in platinum(IV) sulfito complexes, such as the interaction between the platinum center and the sulfite ligands. Studies on other platinum(IV) complexes have utilized NBO analysis to investigate atomic charge population and bonding characteristics. frontiersin.org

Computational Spectroscopic Simulations (e.g., Calculated NMR, IR, UV-Vis)

Computational methods can be used to simulate spectroscopic properties, which can aid in the interpretation of experimental data and provide further validation of calculated electronic structures. iitm.ac.in

Calculated NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural characterization. Computational NMR calculations can predict chemical shifts and coupling constants, which are sensitive to the electronic environment around specific nuclei. nih.govlabmanager.com While direct examples for platinum(IV) sulfito complexes are not prominent, DFT has been used to calculate NMR parameters for other platinum complexes, and these calculations can be compared to experimental NMR data. nih.gov

Calculated IR: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups and bonding. Computational IR calculations can predict vibrational frequencies and intensities. acs.org Studies on transition metal sulfide (B99878) molecules and complexes have used DFT to calculate IR spectra and compare them to experimental observations. acs.org This approach can be applied to study the vibrations of the sulfite ligands and their coordination to the platinum center in platinum(IV) sulfito complexes.

Calculated UV-Vis: Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. Computational UV-Vis calculations, often performed using Time-Dependent DFT (TD-DFT), can predict the energies and intensities of electronic absorptions. nih.govlabmanager.com This can help in understanding the electronic excited states and the origin of color in platinum(IV) sulfito complexes. TD-DFT calculations have been performed for other platinum complexes to compare with experimental UV-Vis data. nih.gov

Ligand Field Theory and Crystal Field Theory Applications

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical models used to describe the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the surrounding ligands. uri.edutestbook.comlibretexts.orgsudhirnama.in CFT is a simpler electrostatic model that considers ligands as point charges or dipoles, causing a splitting of the metal d-orbital energies. uri.edutestbook.comlibretexts.org LFT is a more advanced model that incorporates covalent bonding interactions between the metal and ligands. uri.edu In the context of platinum(IV) complexes, which typically exhibit an octahedral coordination geometry, the five d-orbitals of the platinum ion are split into two sets: the lower-energy t₂g set and the higher-energy e_g set. uri.edulibretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δ_o or 10Dq). uri.edulibretexts.org The magnitude of this splitting depends on the nature of the metal ion, its oxidation state, and the ligands. testbook.comsudhirnama.in Sulfite (SO₃²⁻) is a ligand that can coordinate to metal centers. wikipedia.org The interaction of the sulfite ligands with the platinum(IV) ion will influence the d-orbital splitting pattern and the electronic configuration of the complex. For platinum(IV), which has a d⁶ electron configuration, the filling of the split d-orbitals according to Hund's rule and the pairing energy will determine whether the complex is high spin or low spin, and consequently, its magnetic properties (paramagnetic or diamagnetic). uri.edumit.edu Octahedral platinum(IV) complexes with a large crystal field splitting are typically diamagnetic with a (t₂g)⁶ configuration. mit.edu LFT provides a more nuanced understanding by considering the molecular orbitals formed by the combination of metal d-orbitals and ligand orbitals.

Chemical Reactivity and Reaction Mechanisms of Platinum Iv Sulfito Complexes

Ligand Exchange Reactions and Kinetics

Ligand substitution in octahedral platinum(IV) complexes, which are typically kinetically inert, is a critical aspect of their chemistry. muni.czpitt.edu The mechanisms of these reactions can be complex, often accelerated by the presence of platinum(II) species. pitt.edu The exchange of ligands around the Pt(IV) center can proceed through different pathways, largely dependent on the nature of the ligands and the reaction conditions.

Ligand substitution reactions at a metal center generally follow a continuum of mechanisms bounded by two extremes: the associative (A) mechanism and the dissociative (D) mechanism. libretexts.org

Associative Mechanism (A): In this pathway, the incoming ligand first binds to the metal complex, forming an intermediate with an increased coordination number. differencebetween.comdifference.wiki This is then followed by the departure of the leaving group. Associative substitution is more common for square planar complexes, such as those of Pt(II), but less likely for coordinatively saturated octahedral complexes like Pt(IV). libretexts.org The rate of an associative reaction is typically dependent on the nature and concentration of the incoming ligand. jamesfodor.com

Dissociative Mechanism (D): This mechanism involves an initial, rate-determining step where the leaving group departs from the metal's coordination sphere, generating a coordinatively unsaturated intermediate with a lower coordination number. differencebetween.comdifference.wiki This intermediate then rapidly reacts with the incoming ligand. libretexts.org For octahedral Pt(IV) complexes, dissociative pathways are generally more favored. libretexts.org The reaction rate is largely independent of the incoming ligand's nature. jamesfodor.com

Interchange Mechanism (I): Many reactions fall into an intermediate category known as the interchange mechanism, where the incoming ligand enters the outer coordination sphere while the leaving group is still attached. The interchange can have associative (Iₐ) or dissociative (IᏧ) character, depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. jamesfodor.com Most octahedral complexes are believed to follow an interchange dissociative (IᏧ) mechanism. jamesfodor.com

For platinum(IV) complexes, a dissociative mechanism is often implicated in redox reactions, where a Pt-Cl bond rupture can be the rate-determining step before a rapid redox event. rsc.org

| Characteristic | Associative (A) Mechanism | Dissociative (D) Mechanism |

|---|---|---|

| Rate-Determining Step | Association of the incoming ligand. difference.wiki | Dissociation of the leaving group. difference.wiki |

| Intermediate | Higher coordination number (e.g., 7 for an initial octahedral complex). difference.wiki | Lower coordination number (e.g., 5 for an initial octahedral complex). libretexts.org |

| Dependence on Incoming Ligand | Rate is sensitive to the nature and concentration of the incoming ligand. jamesfodor.com | Rate is largely independent of the incoming ligand. jamesfodor.com |

| Common for | Coordinatively unsaturated complexes (e.g., square planar Pt(II)). libretexts.orgdifferencebetween.com | Coordinatively saturated complexes (e.g., octahedral Pt(IV)). libretexts.orgdifferencebetween.com |

The sulfito ligand has a significant impact on the lability of other ligands within the coordination sphere, a phenomenon known as the trans effect. The S-bonded sulfite (B76179) is a soft ligand with a strong trans-labilizing effect. wikipedia.org This means that the ligand positioned trans (opposite) to the S-bonded sulfite ligand is more easily substituted.

This effect is attributed to the sulfite ligand's ability to stabilize the five-coordinate transition state formed during a dissociative or interchange dissociative substitution reaction. The strong σ-donating and potential π-accepting properties of the S-bonded sulfite weaken the Pt-ligand bond in the trans position, thereby increasing its rate of substitution. rsc.org For example, the rapid aquation of [Co(SO₃)(NH₃)₅]⁺ to give [Co(SO₃)(NH₃)₄(H₂O)]⁺ highlights the strong trans effect of the S-bonded sulfite ligand. wikipedia.org This principle is directly applicable to platinum(IV) sulfito complexes, where ligands trans to the sulfite group are expected to be significantly more labile than those in cis positions.

| Ligand | Relative Trans Effect |

|---|---|

| CN⁻, CO, C₂H₄ | Strong |

| SO₃²⁻, PR₃, H⁻ | Strong |

| NO₂⁻, I⁻, SCN⁻ | Moderate |

| Br⁻, Cl⁻ | Moderate |

| py, NH₃ | Weak |

| OH⁻, H₂O | Very Weak |

Note: This table provides a generalized series of the trans effect; the position of SO₃²⁻ indicates its strong labilizing influence. rsc.org

Redox Behavior and Electron Transfer Mechanisms

Platinum(IV) complexes are generally considered substitutionally inert but are susceptible to two-electron reduction to their platinum(II) counterparts. mdpi.com This redox activity is central to their chemical behavior. The sulfito ligand can participate directly in these redox processes, either by being oxidized itself or by mediating electron transfer from the platinum center.

The reduction of Pt(IV) to Pt(II) is a key activation step for many platinum(IV) prodrugs, which are designed to be activated within the reducing environment of a cell. researchgate.netnih.gov This process involves the Pt(IV) center accepting two electrons, typically resulting in the loss of the two axial ligands. mdpi.comrsc.org

The general reduction reaction can be represented as: [Pt(IV)L₄X₂] + 2e⁻ → [Pt(II)L₄] + 2X⁻ (where L represents equatorial ligands and X represents axial ligands)

Biological reductants such as glutathione and ascorbic acid are often capable of reducing Pt(IV) complexes. muni.cznih.gov The ease of this reduction is highly dependent on the nature of the axial ligands, which influences the reduction potential of the Pt(IV)/Pt(II) couple. mdpi.com The typical order for ease of reduction based on axial ligands is Cl⁻ > RCO₂⁻ > OH⁻. mdpi.com

The mechanism can proceed through either an inner-sphere or outer-sphere electron transfer pathway. rsc.org In some cases, the reduction is preceded by a slow ligand substitution step, where a reductant molecule first coordinates to the Pt(IV) center before the electron transfer occurs. nih.gov

The sulfite ligand (SO₃²⁻) is readily oxidized to sulfate (SO₄²⁻). When coordinated to a metal center like platinum(IV), the sulfite can undergo oxidation, often coupled with the reduction of the metal center. The reaction involves an intramolecular transfer of electrons from the sulfite ligand to the platinum(IV) ion.

Studies on related systems, such as sulfite oxidase enzymes, show that the oxidation of sulfite to sulfate at a metal center is a fundamental biochemical process. nih.gov In the context of platinum complexes, the oxidation of a coordinated sulfite ligand can be a key step in intramolecular redox reactions. acs.org

In certain platinum(IV) sulfito complexes, intramolecular redox reactions are observed where the platinum(IV) center is reduced to platinum(II) and the sulfite ligand is concurrently oxidized. A well-documented example involves the reactions of the (sulfito)pentaammineplatinum(IV) ion. acs.org

The process can be summarized in the following steps:

Isomerization: An initially formed oxygen-bonded sulfito complex, [Pt(NH₃)₅(OSO₂)]²⁺, can isomerize to a more stable sulfur-bonded complex.

Sulfite Addition: This species can then react with additional sulfite to form a bis(sulfito) intermediate, such as cis-[Pt(NH₃)₄(SO₃)₂]²⁺. acs.org

Intramolecular Redox: This sulfur-bonded bis(sulfito) intermediate subsequently undergoes a slow intramolecular redox reaction. In this step, the Pt(IV) center is reduced to Pt(II), and one of the sulfite ligands is oxidized, leading to the formation of a Pt(II) complex and other products. acs.org

This type of intramolecular electron transfer is a defining characteristic of the reactivity of platinum(IV) complexes containing redox-active ligands like sulfite.

Coordination Chemistry Aspects of Sulfito Ligands in Platinum Iv Systems

Sulfite (B76179) Bonding Modes: S-Coordination, O-Coordination, and Bridging Modes

S-Coordination: The most prevalent mode of coordination for the sulfite ligand with soft metal ions like platinum is through the sulfur atom. tandfonline.com This S-coordination is favored due to the principles of Hard and Soft Acid and Base (HSAB) theory, which classifies Pt(IV) as a soft acid and the sulfur atom of the sulfite as a soft base.

O-Coordination: Although less common, O-coordination, where the sulfite ligand binds through one of its oxygen atoms, can also occur. This mode is generally observed with harder metal centers. In platinum(IV) complexes, O-coordination might be enforced by steric constraints imposed by other ligands in the coordination sphere.

Bridging Modes: The sulfite ligand can also act as a bridge between two platinum centers, leading to the formation of polynuclear complexes. This bridging can occur in a monodentate fashion, forming a Pt-S-O-Pt linkage, or in a bidentate manner, creating a Pt-O-S-O-Pt arrangement. tandfonline.com Such bridging is crucial in the formation of extended structures and materials with unique electronic and magnetic properties.

| Bonding Mode | Coordinating Atom(s) | Typical Linkage | Prevalence in Platinum Complexes |

| S-Coordination | Sulfur | Pt-SO₃ | Common |

| O-Coordination | Oxygen | Pt-OSO₂ | Less Common |

| Bridging (Monodentate) | Sulfur and Oxygen | Pt-S-O-Pt' | Possible |

| Bridging (Bidentate) | Two Oxygen atoms | Pt-O-S-O-Pt' | Possible |

Stereochemical Influence of Sulfite Ligands

In the octahedral geometry characteristic of platinum(IV) complexes, the presence of one or more sulfite ligands can lead to various stereoisomers. The specific isomer formed is often dictated by the electronic and steric properties of the sulfite and the other ligands present.

For a complex with the general formula [Pt(L)ₓ(SO₃)y]ⁿ⁺, where L represents other ligands, several forms of isomerism can arise:

Cis-Trans Isomerism: In complexes with two sulfite ligands, they can be positioned adjacent to each other (cis) or opposite each other (trans). savemyexams.comlibretexts.org The relative stability of these isomers is influenced by factors such as the trans effect of the sulfite ligand and steric interactions between ligands.

Facial (fac) and Meridional (mer) Isomerism: In complexes with three sulfite ligands, they can occupy the corners of one face of the octahedron (fac) or lie in a plane that bisects the octahedron (mer). libretexts.org

The strong trans effect of the S-coordinated sulfite ligand can be a determining factor in the stereochemical outcome of substitution reactions, preferentially directing incoming ligands to the position trans to the sulfite.

Trans Effect and Trans Influence of Sulfito Ligands on Platinum(IV) Centers

The sulfite ligand is known to exhibit a strong trans effect, which is a kinetic phenomenon describing the lability of the ligand positioned opposite to it. tandfonline.comwikipedia.org This effect is particularly pronounced for S-coordinated sulfite. The trans effect follows the general order:

CN⁻ > CO > NO > H⁻ > SO₃²⁻ > PR₃ > AsR₃ > CH₃⁻ > C₆H₅⁻ > NO₂⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

The high position of the sulfite ligand in this series indicates that the ligand trans to a Pt-SO₃ bond will be more readily substituted than ligands in other positions. This has significant implications for the synthesis and reactivity of platinum(IV) sulfito complexes.

Distinct from the kinetic trans effect is the thermodynamic trans influence , which refers to the effect of a ligand on the length of the bond trans to it in the ground state of the complex. mdpi.com Ligands with a strong trans influence weaken the trans bond, resulting in a longer bond length. The S-coordinated sulfite ligand, being a strong σ-donor, is expected to have a significant trans influence. This would manifest as an elongation of the Pt-L bond trans to the Pt-SO₃ bond compared to the cis Pt-L bonds.

| Ligand (in L-Pt-X) | Trans Influence on Pt-X Bond Length |

| H⁻ | Strong |

| PR₃ | Strong |

| SO₃²⁻ (S-coordinated) | Strong (Expected) |

| Cl⁻ | Moderate |

| NH₃ | Weak |

Stability and Lability of Platinum-Sulfite Bonds in Solution

Platinum(IV) complexes are generally characterized by their kinetic inertness, meaning they undergo ligand exchange reactions very slowly. researchgate.net This inertness is attributed to the d⁶ electronic configuration of the Pt(IV) center in an octahedral ligand field. However, the stability and lability of the platinum-sulfite bond are subject to several factors.

The thermodynamic stability of the Pt-SO₃ bond is expected to be high due to the favorable interaction between the soft platinum(IV) center and the soft sulfur donor of the sulfite. Stability constants, which provide a measure of the thermodynamic stability of a complex in solution, are not widely reported for platinum(IV) sulfite complexes. researchgate.networdpress.comlibretexts.org

Formation of Polynuclear Platinum(IV) Sulfito Species

The ability of the sulfite ligand to act as a bridging ligand facilitates the formation of polynuclear platinum(IV) complexes. tandfonline.com While specific examples of purely sulfito-bridged platinum(IV) polynuclear complexes are not extensively documented, the formation of such species is conceptually similar to that observed with other bridging ligands like hydroxo, sulfido, and selenido groups. researchgate.netnih.govalaska.edunih.govnih.gov

These polynuclear structures can range from simple dinuclear complexes, [(L)ₙPt-(μ-SO₃)-Pt(L)ₙ], to more complex clusters. The formation of these species is often dependent on reaction conditions such as the concentration of reactants, temperature, and pH. The resulting polynuclear complexes can exhibit interesting electronic communication between the metal centers, mediated by the bridging sulfite ligand.

Role of Auxiliary Ligands in Stabilizing Platinum(IV) Sulfito Complexes

Halide Ligands: Halide ligands, particularly chloride (Cl⁻), are also frequently found in platinum complexes. Their presence can influence the electronic structure and the reduction potential of the Pt(IV) center. The interplay between the trans effect of the sulfite and the halide ligands will dictate the substitution chemistry of the complex. nih.gov

The choice of auxiliary ligands is a critical aspect of synthetic design, allowing for the fine-tuning of the properties of the platinum(IV) sulfito complex for specific applications. The stability of the complex can be enhanced by the chelate effect if polydentate auxiliary ligands are employed.

Advanced Analytical Methodologies for Platinum Iv Sulfito Complex Quantification and Speciation

Spectrophotometric Detection Methods

Spectrophotometry offers rapid and sensitive means for the analysis of platinum(IV) complexes. By measuring the absorption of light, these methods can be used for reaction monitoring and quantitative determination.

UV-Visible spectroscopy is a powerful tool for real-time monitoring of reactions involving platinum(IV) sulfito complexes. The reduction of platinum(IV) to platinum(II) is a key reaction pathway, and this transformation can be followed by observing changes in the UV-Vis spectrum. researchgate.net Platinum(IV) complexes, such as the hexachloroplatinate(IV) ion ([PtCl₆]²⁻), typically exhibit a strong absorbance maximum around 260 nm. researchgate.netnih.gov The decrease in absorbance at this wavelength over time can be used to calculate the reaction rate and understand the kinetics of the reduction process. researchgate.net

The dynamics of such reactions can be complex, and UV-Vis spectroscopy helps in identifying the formation of intermediate species or the final products. researchgate.netthermofisher.com For instance, the appearance of new absorption bands or the presence of an isosbestic point can indicate the conversion of one species to another in equilibrium. researchgate.netresearchgate.net The sulfite (B76179) ion itself has characteristic absorption bands in the UV region, which could potentially be monitored, although these are generally weaker and may be masked by the stronger absorbance of the platinum complex. ias.ac.in

Table 1: Representative UV-Visible Absorption Maxima for Platinum Species

| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

|---|---|---|---|

| Platinum(IV) as [PtCl₆]²⁻ | ~260 nm | (1.32 ± 0.04) × 10⁴ M⁻¹cm⁻¹ | researchgate.net |

| 4-Nitroaniline (released upon Pt(IV) reduction in a specific assay) | 385 nm | Not specified | nih.gov |

This table provides examples of UV-Visible absorption data for different platinum-containing species relevant to monitoring reactions.

Colorimetric methods provide a visual and often rapid means of detecting and quantifying platinum(IV) or sulfite. These strategies typically rely on a reaction that produces a distinct color change.

For platinum(IV), one innovative strategy involves functionalizing a Pt(IV) complex with a chromogenic ligand, such as 4-nitroaniline. nih.govrsc.org When the Pt(IV) center is reduced to Pt(II), the 4-nitroaniline is released, resulting in a color change from clear to yellow, which can be quantified spectrophotometrically. nih.govsemanticscholar.org Another approach utilizes the anti-aggregation of gold or silver nanoparticles. mdpi.comresearchgate.neticm.edu.pl In the presence of Pt(IV) ions, the aggregation of functionalized nanoparticles is disrupted, leading to a measurable color change and a shift in the absorbance spectrum. mdpi.com

For the sulfite component, colorimetric assay kits are available that are based on the oxidation of sulfite to sulfate, which in turn produces a stable signal that can be measured colorimetrically at approximately 570 nm. Such assays are suitable for measuring total sulfite content in a sample. These methods could be adapted to determine the amount of sulfite released from a platinum(IV) sulfito complex.

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating complex mixtures and providing precise quantification of individual species. High-performance liquid chromatography and ion chromatography are particularly relevant for the analysis of platinum(IV) sulfito complexes.

HPLC is a cornerstone technique for the separation and analysis of platinum complexes. nih.gov Reversed-phase HPLC using a C18 column is commonly employed. tandfonline.commetu.edu.tr The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol with water. tandfonline.comtandfonline.com

For enhanced sensitivity and specificity, HPLC can be coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which allows for element-specific detection of platinum at very low concentrations. rsc.org Anion exchange chromatography has also been shown to be effective for separating charged platinum species like [PtCl₄]²⁻ and [PtCl₆]²⁻. rsc.org While specific methods for platinum(IV) sulfite are not extensively detailed, these established approaches for other platinum complexes can be adapted. mdpi.com Derivatization with agents like diethyldithiocarbamate can be used to improve the chromatographic properties and UV absorbance of platinum compounds, facilitating their detection. nih.gov

Table 2: Example HPLC Parameters for Platinum Complex Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Kromacil100, C-18, 10 µm | tandfonline.com |

| Mobile Phase | Acetonitrile:Water:Methanol (20:30:50 V/V/V) | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | UV at 320 nm (after derivatization) | tandfonline.com |

| Alternative Column | Hamilton PRP-X100 (Anion Exchange) | rsc.org |

| Alternative Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | rsc.org |

This table summarizes typical starting conditions for developing an HPLC method for platinum complexes.

Ion chromatography (IC) is the premier technique for the determination of anions like sulfite. osti.gov It is widely used for quantifying total and free sulfite in various samples, including foods and beverages. thermofisher.commetrohm.comresearchgate.net The analysis is typically performed using an anion exchange column. lcms.cz

To prevent the oxidation of sulfite to sulfate during analysis, samples are often prepared in an alkaline stabilization solution. lcms.cz Detection can be achieved through suppressed conductivity or, for higher sensitivity and selectivity in complex matrices, electrochemical detection (amperometry). researchgate.netlcms.cz Amperometric detection involves applying a potential to a working electrode and measuring the current generated by the oxidation of sulfite. lcms.cz This method is highly suitable for quantifying the sulfite ligand, either in its free form or after its release from the platinum(IV) complex.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are highly effective for studying the redox behavior of molecules. For platinum(IV) sulfito complexes, these methods can provide valuable information on the reduction potential of the platinum center and the electrochemical properties of the sulfite ligand.

The reduction of Pt(IV) to Pt(II) is a key electrochemical process. rsc.org Cyclic voltammetry can be used to determine the reduction potential of the Pt(IV)/Pt(II) couple. This potential is influenced by the ligands coordinated to the platinum center; for example, complexes with acetate axial groups show a more negative reduction potential compared to those with chloride, indicating greater stability. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexachloroplatinate(IV) |

| Tetrachloroplatinate(II) |

| 4-Nitroaniline |

| Acetonitrile |

| Methanol |

| Diethyldithiocarbamate |

| Sulfite |

| Sulfate |

| Acetate |

Cyclic Voltammetry for Redox Potentials

Cyclic Voltammetry (CV) is an essential electrochemical technique for investigating the redox behavior of platinum(IV) sulfito complexes. This method provides critical data on the reduction potentials, which are indicative of the complex's stability and its likelihood to undergo reduction from the Pt(IV) to the Pt(II) state.

Research findings on various platinum(IV) complexes consistently show an electrochemical behavior characterized by an irreversible reduction process. researchgate.netsemanticscholar.org This process involves a two-electron transfer that reduces the octahedral Pt(IV) center to a square-planar Pt(II) configuration. semanticscholar.org The specific potential at which this reduction occurs is highly dependent on the nature of the ligands coordinated to the platinum center. For this compound, the sulfito ligands would influence the electron density at the platinum core, thereby modulating its reduction potential.

The CV analysis is typically performed using a three-electrode system, often with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode such as a saturated calomel electrode (SCE). srce.hr The resulting voltammogram for a platinum(IV) sulfito complex would be expected to display a distinct cathodic peak corresponding to the Pt(IV)/Pt(II) reduction. The potential of this peak (Epc) is a key parameter derived from the experiment. Studies on analogous Pt(IV) compounds have shown that these reduction potentials are suitable for activation under physiological conditions. researchgate.netsemanticscholar.org

Table 1: Representative Electrochemical Data for Pt(IV) Complex Reduction

| Parameter | Description | Typical Value Range |

|---|---|---|

| Cathodic Peak Potential (Epc) | The potential at which the rate of reduction of Pt(IV) to Pt(II) is highest. | -0.6 V to -1.5 V vs. SCE |

| Process Type | The nature of the electron transfer process. | Irreversible |

| Electron Transfer (n) | The number of electrons involved in the reduction. | 2e⁻ |

Note: The values presented are representative of Pt(IV) complexes and the exact Epc for this compound would need to be determined experimentally.

Amperometry and Potentiometry

Amperometry and potentiometry are electrochemical techniques that can be employed for the quantification of the sulfite ligand or the platinum ion, often after appropriate sample preparation.

Amperometry measures the electric current resulting from an electrochemical reaction (oxidation or reduction) at a constant applied potential. For the analysis of the sulfite moiety in a this compound complex, an amperometric sensor can be utilized. One approach involves the use of a platinum electrode where sulfite is oxidized to sulfate. johnshopkins.edu The resulting current is directly proportional to the sulfite concentration over a specific range. For instance, systems using sulfite oxidase immobilized on a platinum electrode can detect the hydrogen peroxide produced during sulfite oxidation at an applied potential of +700 mV, offering a linear response to sulfite concentrations from 1-150 μM. johnshopkins.edu

Potentiometry measures the potential difference between two electrodes in the absence of a significant current. It is a highly selective and sensitive method. Ion-selective electrodes (ISEs) are particularly useful in potentiometric analysis. A sulfide (B99878) ISE can be used to determine the concentration of free sulfide ions in a solution, which could be adapted for sulfite determination under specific conditions or after chemical conversion. epa.gov A potentiometric sensor for sulfite has been developed using cobalt(II) phthalocyanine as a recognition element, demonstrating a linear response over a wide concentration range (1.0 × 10⁻⁶ to 1.0 × 10⁻² M). nih.gov Such a sensor could be applied to quantify sulfite released from the platinum(IV) complex.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Platinum Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the benchmark technique for the highly sensitive and accurate quantification of elemental platinum in various matrices. nih.govnih.gov This method is capable of detecting platinum at trace and ultratrace levels, making it indispensable for pharmacokinetic studies, environmental analysis, and quality control where this compound may be present in low concentrations.

The methodology involves introducing a liquid sample into a high-temperature argon plasma, which atomizes and ionizes the platinum. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for the specific isotopes of platinum (e.g., ¹⁹⁵Pt), providing a signal directly proportional to the total platinum concentration in the original sample. researchgate.net

Prior to analysis, solid samples or complex biological matrices often require digestion, typically using a microwave-assisted acid digestion system, to break down the sample matrix and solubilize the platinum. nih.gov The validation of an ICP-MS method is crucial and involves assessing parameters such as selectivity, accuracy, precision, recovery, and stability. nih.govnih.gov

Table 2: Performance Characteristics of a Validated ICP-MS Method for Platinum Quantification

| Parameter | Description | Typical Performance Metric |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | The lowest concentration of platinum that can be reliably quantified. | 0.5 ppb (ng/mL) nih.gov |

| Linear Range | The concentration range over which the instrument response is linear. | 0.01 - 100 ng/mL nih.gov |

| Accuracy & Precision | The closeness of measured values to the true value and to each other. | Within 15% variation nih.govnih.gov |

| Recovery | The percentage of the known amount of platinum detected after sample processing. | 85 - 115% nih.gov |

This technique provides the total platinum concentration and does not distinguish between different chemical forms or oxidation states of the element.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials. It is particularly well-suited for the rapid, qualitative, and quantitative analysis of platinum in solid samples or concentrated solutions containing this compound.

In XRF analysis, the sample is irradiated with high-energy X-rays from a source. spectroscopyonline.com This causes electrons in the inner shells of the atoms within the sample to be ejected. Electrons from outer shells then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of each element present. A detector measures the energies and intensities of these emitted X-rays to identify and quantify the elements.

Handheld XRF analyzers offer the advantage of portability for in-field analysis, while laboratory-based systems provide higher sensitivity and precision. spectroscopyonline.comthermofisher.com The technique has been proven to be fast and effective for determining platinum group metals in various matrices, including catalytic converters and geological samples. researchgate.net The measurement range for platinum can be extensive, from as high as 99.99% down to lower concentrations, with measurement errors typically in the range of 0.1-0.3% for high-concentration samples. esi-xrf.com Furthermore, advanced XRF methods can provide information on the valence state of platinum by analyzing the fine structure of the X-ray emission spectra. iaea.org

Hyphenated Techniques for Speciation Studies

While ICP-MS provides total elemental concentration, it cannot differentiate between the parent compound, this compound, and its potential metabolites or degradation products. To obtain this crucial speciation information, a separation technique is coupled, or "hyphenated," with an element-specific detector like ICP-MS. researchgate.net

Hyphenated techniques such as High-Performance Liquid Chromatography (HPLC-ICP-MS) or Capillary Electrophoresis (CE-ICP-MS) are powerful tools for the speciation analysis of platinum compounds. researchgate.netsemanticscholar.org

Separation: In the first stage, the different platinum-containing species in a sample are separated based on their physicochemical properties. HPLC separates species based on their affinity for a stationary phase (e.g., polarity in reversed-phase chromatography), while CE separates them based on their charge and size.

Detection: The eluent from the separation column is introduced directly into the ICP-MS. The detector continuously monitors the platinum signal, generating a chromatogram or electropherogram where each peak corresponds to a different platinum species.

This approach allows for the quantification of the intact this compound complex as well as the identification and quantification of other platinum-containing species that may form in a given matrix. This is critical for understanding the stability, reactivity, and metabolic fate of the complex. semanticscholar.org

Potential Applications of Platinum Iv Sulfito Complexes in Chemical Science Excluding Biological/medical

Catalysis and Electrocatalysis

Platinum compounds are widely recognized for their catalytic activity in numerous chemical transformations. researchgate.net Platinum(IV) sulfito complexes can participate in redox reactions, which are fundamental to their catalytic properties. The ability of platinum to facilitate electron transfer is key to its role as a catalyst.

Heterogeneous Catalysis (e.g., as Precursors for Supported Platinum Catalysts)

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. wikipedia.org Platinum-based materials are frequently used as heterogeneous catalysts for reactions such as hydrogenation, dehydrogenation, and oxidation. researchgate.net Platinum(IV) complexes, including those with sulfito ligands, can serve as precursors for the preparation of supported platinum catalysts. researchgate.netresearchgate.net This often involves depositing the platinum complex onto a support material, followed by reduction to form active platinum nanoparticles. researchgate.netresearchgate.net The "sulfite complex method" has been employed for depositing metal particles, such as PtRu nanoparticles, on support materials like carbon xerogels for electrocatalytic applications, offering an alternative to methods involving chloride species which can negatively impact catalyst performance. mdpi.com

Homogeneous Catalysis for Organic Transformations

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, typically in solution. libretexts.org Platinum complexes are known to catalyze a variety of organic reactions, including carbonylation, allylic substitution, oxidation, and the addition of main group compounds to unsaturated substrates. researchgate.net The versatility of platinum in homogeneous catalysis stems from its ability to undergo oxidative addition and reductive elimination processes. researchgate.net While industrial homogeneous hydroformylation processes primarily utilize cobalt or rhodium catalysts, platinum compounds are valuable in academic research for elucidating reaction mechanisms. researchgate.net Although specific examples of Platinum(IV) sulfito complexes used directly as homogeneous catalysts for organic transformations were not extensively detailed in the search results, the general role of platinum complexes in such reactions suggests a potential area for exploration.

Materials Science and Nanomaterials Synthesis

Platinum compounds, including those in the +4 oxidation state, are relevant in materials science, particularly in the synthesis of nanomaterials with tailored properties.

Precursors for Platinum-Sulfur Nanostructures

Platinum(IV) sulfito complexes can potentially act as precursors for the synthesis of platinum-sulfur nanostructures. The interaction between platinum and sulfur is significant in materials science, influencing properties and stability. nih.gov While the searches primarily highlighted Platinum(IV) sulfide (B99878) (PtS₂) in the context of materials and nanostructures, the sulfito ligand in Platinum(IV) sulfito complexes provides a source of both platinum and sulfur, making them plausible starting materials for creating platinum-sulfur nanomaterials through appropriate synthesis routes, such as thermal decomposition or reduction methods. Platinum sulfide itself exhibits a layered structure and is explored for applications in electronics and catalysis. smolecule.com The strong interaction between platinum and sulfur can suppress metal sintering during high-temperature processes, which is beneficial for creating stable nanoparticle catalysts. nih.gov

Electronic and Semiconductor Applications

Platinum compounds, notably Platinum(IV) sulfide (PtS₂), have been investigated for their electronic and semiconductor properties. smolecule.com PtS₂ is a semiconducting solid with a layered structure that exhibits significant electronic properties, including high charge-carrier mobility and a layer-dependent bandgap. smolecule.com These characteristics make it a candidate for use in electronic devices such as thin-film transistors and photodetectors. smolecule.com While Platinum(IV) sulfite (B76179) itself is described as a solution and its direct use in solid-state electronic devices is not indicated, its potential as a precursor for materials like PtS₂ suggests an indirect relevance in this area. The ability to form thin, uniform layers of platinum on electronic components using platinum sulfite acid solutions has also been noted, enhancing performance and durability. lookchem.com

Analytical Reagents and Sensors

Platinum and its complexes play a role in analytical chemistry, particularly in electrochemical sensing. thermofisher.compfigueiredo.org Platinum electrodes are commonly used in electrochemical measurements, including the detection of sulfite. thermofisher.compfigueiredo.orghach.com Platinum(IV) sulfito complexes, or the sulfite moiety they contain, are relevant in the context of sulfite detection. The measurement of sulfite concentration in various samples, such as water and industrial wastes, can be performed using electrochemical methods involving platinum electrodes. pfigueiredo.orghach.com Research has explored electrochemical sensing techniques for sulfite detection using modified electrodes, including glassy carbon electrodes modified with electrodeposited platinum particles. researchgate.net The compatibility of platinum(IV) sulfite with platinum nanoparticles has been mentioned in the context of electrochemical biosensors for ultrasensitive sulfite detection. Sulfite-based chemiluminescence systems also utilize platinum complexes for environmental monitoring applications, such as quantifying pollutants.

Environmental Remediation Processes (e.g., pollutant degradation)

Platinum group elements (PGE), including platinum (Pt), are present in the environment at low concentrations, but their levels have been increasing due to human activities, with automobile catalytic converters being a major source of PGE pollution. pjoes.com While platinum is widely known for its catalytic properties in various industrial applications, including catalytic converters and wastewater treatment who.int, the specific application of Platinum(IV) sulfito complexes in environmental remediation, particularly pollutant degradation, is an area with limited direct information in the provided search results.

However, the search results offer insights into related areas that suggest potential roles or relevant chemical properties of platinum(IV) sulfito complexes in environmental contexts:

Sulfite Chemistry in Remediation: Sulfite activation has been recognized as an effective strategy for environmental remediation, particularly for pollutant removal in wastewater treatment. This process often involves the generation of reactive species such as SO₃•⁻, SO₄•⁻, and SO₅•⁻, which are strong oxidants capable of degrading organic pollutants. rsc.orgresearchgate.netresearchgate.net While much of the research in this area focuses on iron-based materials for sulfite activation, the involvement of sulfite ligands in platinum(IV) complexes could potentially leverage this chemistry.

Platinum in Catalysis for Remediation: Platinum, in various forms, is a known catalyst for oxidation and reduction reactions relevant to pollutant degradation. nih.gov For instance, platinum nanoparticles can catalyze reactions like hydrogenation and oxidation, leading to the degradation of contaminants such as pharmaceuticals and personal care products (PPCPs). nih.gov Studies on SO₂ oxidation on Pt catalysts also highlight the interaction between platinum and sulfur species, forming surface sulfur oxidation products. acs.org